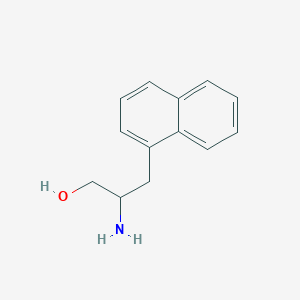

b-Amino-1-naphthalenepropanol

Description

Significance of β-Amino Alcohol Motifs in Modern Organic Synthesis

The β-amino alcohol motif is a cornerstone in modern organic synthesis due to its prevalence in biologically active compounds and its utility as a chiral building block. researchgate.netrroij.com This structural unit, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is found in a wide range of natural products, including alkaloids, antibiotics, and enzyme inhibitors. researchgate.net Their presence is also notable in many pharmaceutical agents. nih.gov

Enantiomerically pure β-amino alcohols are particularly valuable as chiral ligands and auxiliaries in asymmetric synthesis, where they can effectively control the stereochemical outcome of a reaction. acs.orgresearchgate.net The adjacent Brønsted base (amino group) and Brønsted acid (hydroxyl group) sites in primary β-amino alcohols allow them to function as bifunctional organocatalysts in a variety of asymmetric transformations. researchgate.net These include Diels-Alder cycloadditions, aldol (B89426) condensations, and Michael additions. researchgate.net The ability to derive β-amino alcohols from readily available natural amino acids has further cemented their importance in the synthetic chemist's toolkit. researchgate.net

Overview of Structural Features and Synthetic Potential of β-Amino-1-naphthalenepropanol and Related Compounds

β-Amino-1-naphthalenepropanol possesses a distinct molecular architecture that underpins its synthetic utility. The structure consists of a rigid and sterically demanding naphthalene (B1677914) ring system attached to a flexible propanolamine (B44665) side chain. This combination of a large aromatic unit and a functionalized aliphatic chain provides a unique scaffold for further chemical modification.

The presence of a chiral center at the β-carbon of the propanolamine chain means that β-Amino-1-naphthalenepropanol can exist as enantiomers. This chirality is crucial for its application in asymmetric synthesis, where it can be used to induce stereoselectivity in the formation of new chiral centers. The amino and hydroxyl groups offer two reactive sites for derivatization, allowing for the construction of more complex molecules. rroij.com For instance, a synthetic route to α,α-diethoxymethyl-β-amino-1-naphthalenepropanol has been described, starting from the corresponding β-nitro compound and involving reduction with Raney nickel. prepchem.comgoogle.com

Table 1: Physicochemical Properties of β-Amino-1-naphthalenepropanol

| Property | Value |

| CAS Number | 19352-04-6 |

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.26 g/mol |

| Appearance | Oil (for related derivatives) prepchem.comgoogle.com |

This table is populated with data for β-Amino-1-naphthalenepropanol and its derivatives based on available information.

Historical Context of β-Amino Alcohol Synthesis and Derivatization Approaches

The synthesis of β-amino alcohols has a rich history, with numerous methods developed over the years. researchgate.net Early and still widely used approaches involve the reduction of α-amino acids, providing access to a range of chiral β-amino alcohols. sciengine.comdiva-portal.org Another classical and highly effective method is the ring-opening of epoxides with amines. rroij.comorganic-chemistry.org This reaction is often highly regioselective and stereospecific.

More advanced and asymmetric methods have also been developed. The Sharpless asymmetric dihydroxylation, followed by a sequence of cyclization, azide (B81097) opening of the resulting epoxide, and reduction, provides a powerful route to enantiopure β-amino alcohols. sioc-journal.cn Similarly, catalytic asymmetric Henry reactions have been employed for the synthesis of chiral β-nitro alcohols, which can then be reduced to the corresponding β-amino alcohols. rsc.org

Derivatization of β-amino alcohols is a common strategy to enhance their utility in synthesis. rroij.com The amino group can be protected with various groups, such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), to modulate its reactivity. tandfonline.com Derivatization can also be used to create chiral reagents for the resolution of racemic mixtures. For example, chiral derivatizing agents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be used to form diastereomeric thioureas that can be separated by chromatography. nih.gov

Current Research Landscape and Future Directions for β-Amino-1-naphthalenepropanol Chemistry

Current research continues to explore new and more efficient methods for the synthesis and application of β-amino alcohols, including those with bulky aromatic substituents like the naphthalene group in β-Amino-1-naphthalenepropanol. Recent advancements include the development of iridium-catalyzed reductive amination and transfer hydrogenation of diketones to access β-amino alcohols. nih.gov Furthermore, photoredox-induced radical relay methods have emerged for the synthesis of functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.com

The development of novel catalytic systems remains a key focus. For instance, chiral primary β-amino alcohols and their derivatives are being investigated as inexpensive and effective bifunctional organocatalysts for a wide range of asymmetric transformations. researchgate.net There is also growing interest in immobilizing β-amino alcohol catalysts on solid supports, such as magnetic nanoparticles, to facilitate catalyst recovery and reuse. rsc.org

Future research directions for β-Amino-1-naphthalenepropanol and related compounds will likely focus on several key areas:

Development of novel catalytic applications: The unique steric and electronic properties of the naphthalene moiety could be exploited in the design of new chiral ligands and organocatalysts for asymmetric synthesis.

Synthesis of complex target molecules: β-Amino-1-naphthalenepropanol can serve as a key starting material for the synthesis of complex natural products and pharmaceutically active compounds.

Exploration of new derivatization strategies: The development of new methods to selectively functionalize the amino and hydroxyl groups will expand the synthetic utility of this compound.

Table 2: Recent Synthetic Methodologies for β-Amino Alcohols

| Method | Key Features |

| Catalytic Asymmetric Henry Reaction | Effective for producing (S)-enriched benzofuryl β-nitro alcohols, precursors to β-amino alcohols, with high enantioselectivity. rsc.org |

| Sharpless Asymmetric Dihydroxylation Route | A multi-step synthesis from diols to enantiopure β-amino alcohols with high overall yields and enantiomeric excess. sioc-journal.cn |

| Iridium-Catalyzed Reductive Amination | A protocol for constructing β- and γ-amino alcohols from diketones and aromatic amines under mild conditions. nih.gov |

| Photoredox-Induced Radical Relay | A highly regioselective method for synthesizing functionalized β-amino alcohol derivatives using visible light. gaylordchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-naphthalen-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12,15H,8-9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXYAALIVGXTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for β Amino 1 Naphthalenepropanol and Its Derivatives

Classical and Established Synthetic Pathways

Direct Synthesis Approaches to β-Amino-1-naphthalenepropanol from Aromatic Amines

Direct synthetic routes to β-amino alcohols from aromatic amines often involve the conjugate addition of the amine to an α,β-unsaturated carbonyl compound, a reaction known as the aza-Michael addition. In the context of β-Amino-1-naphthalenepropanol, this would theoretically involve the reaction of a 1-naphthylamine with an appropriate three-carbon α,β-unsaturated aldehyde or ketone.

The aza-Michael reaction is a crucial method for forming carbon-nitrogen bonds and is instrumental in the synthesis of β-aminocarbonyl compounds, which are precursors to β-amino alcohols. semnan.ac.ir These reactions have traditionally been catalyzed by strong acids or bases, which can lead to undesirable byproducts. semnan.ac.ir To circumvent these issues, milder and more efficient catalytic systems have been developed. For instance, trimethylsilyl chloride (TMSCl) has been shown to be an effective catalyst for the Michael addition of both aromatic and aliphatic amines to α,β-unsaturated compounds under solvent-free conditions. semnan.ac.ir In a typical procedure, the amine and the α,β-unsaturated carbonyl compound are heated with a catalytic amount of TMSCl, followed by aqueous workup to yield the β-aminocarbonyl adduct, which can then be reduced to the corresponding β-amino alcohol. semnan.ac.ir

Table 1: Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls

| Amine | Michael Acceptor | Catalyst | Conditions | Product |

| 4-Methoxyaniline | Methyl acrylate | TMSCl (10 mol%) | 60°C, solvent-free | Methyl 3-((4-methoxyphenyl)amino)propanoate |

| Aniline | Methyl vinyl ketone | None | Room Temperature | 4-(Phenylamino)butan-2-one |

| Benzylamine | Acrylonitrile | TMSCl (10 mol%) | 60°C, solvent-free | 3-(Benzylamino)propanenitrile |

Ring-Opening Reactions of Epoxide Precursors to β-Amino Alcohols

The nucleophilic ring-opening of epoxides with amines is a fundamental and widely utilized method for the synthesis of β-amino alcohols. This reaction is characterized by its high atom economy and the potential for regioselective and stereoselective outcomes. For the synthesis of β-Amino-1-naphthalenepropanol, this strategy would involve the reaction of a 1-naphthalene-derived epoxide with a suitable amine.

The key precursor for this synthesis is an epoxide bearing a 1-naphthyl group, such as 1-(oxiran-2-ylmethyl)naphthalene. The reaction of this epoxide with an amine would lead to the formation of the desired β-amino alcohol. The regioselectivity of the epoxide ring-opening is a critical aspect, with the nucleophilic attack of the amine generally occurring at the less sterically hindered carbon of the epoxide ring.

Various catalysts and reaction conditions have been developed to promote the aminolysis of epoxides. While the reaction can proceed without a catalyst at elevated temperatures, the use of catalysts can enhance the reaction rate and selectivity under milder conditions.

Although specific examples detailing the synthesis of β-Amino-1-naphthalenepropanol via this route are not prevalent in the literature, the general principles of epoxide ring-opening are well-established and applicable. The reaction of 1-(oxiran-2-ylmethyl)naphthalene with ammonia (B1221849) or a primary amine would be a direct approach to the target compound.

Table 2: Catalytic Systems for the Ring-Opening of Epoxides with Amines

| Epoxide | Amine | Catalyst/Promoter | Conditions | Product |

| Styrene oxide | Aniline | None | Aqueous ethanol, microwave | 2-Anilino-2-phenylethanol |

| Epichlorohydrin | Various aromatic amines | Metallodendrimer | Solvent-free, ambient temp. | Corresponding β-amino alcohols |

| Propylene oxide | Aniline | Zinc catalyst | - | 1-(Phenylamino)propan-2-ol |

Multicomponent Reaction Strategies in β-Amino Alcohol Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. Several MCRs are applicable to the synthesis of β-amino alcohols, and in principle, could be adapted for the preparation of β-Amino-1-naphthalenepropanol.

One such reaction is the Betti reaction, a three-component condensation of an aldehyde, a primary or secondary amine, and a phenol. In the context of synthesizing a β-Amino-1-naphthalenepropanol derivative, this could involve the reaction of 1-naphthaldehyde (B104281), an amine, and a suitable phenolic component. For example, a series of novel β-naphthol derivatives have been synthesized via a Betti reaction involving naphthalen-2-ol, various heteroaryl aldehydes, and 6-substituted-benzo[d]thiazol-2-amines. orientjchem.org

Another relevant MCR is the Petasis-Borono Mannich (PBM) reaction, which involves the reaction of an aldehyde, an amine, and a vinyl- or aryl-boronic acid. While not directly yielding a β-amino alcohol, the resulting allylic amine can be subsequently converted to the desired product. The PBM reaction is known to tolerate a wide range of functional groups and can be performed under mild conditions. orientjchem.org The use of 1-naphthaldehyde as the aldehyde component in a PBM reaction could provide a pathway to derivatives of β-Amino-1-naphthalenepropanol.

Table 3: Multicomponent Reactions for the Synthesis of Amine Derivatives

| Reaction Type | Aldehyde | Amine | Third Component | Product Type |

| Betti Reaction | Benzaldehyde | Ethylenediamine | β-Naphthol | 1-[((2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol |

| Petasis Reaction | 1-Naphthaldehyde | Various amines | Vinylboronic acid | Allylic amine |

| Three-component | Cinamaldehyde | Ethylenediamine | β-Naphthol | di(Naphtyl-2-ol)-1,10-diphenyl-4,7-diaza-deca-1,9-diene |

Reductive Amination Strategies for β-Amino Alcohol Formation

Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.org It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method can be applied to the synthesis of β-amino alcohols by starting with a β-hydroxy ketone or a related precursor.

For the synthesis of β-Amino-1-naphthalenepropanol, a plausible starting material would be a β-keto compound bearing a 1-naphthyl group, such as 1-(naphthalen-1-yl)acetone. The reductive amination of this ketone with ammonia or a primary amine would yield the desired β-amino alcohol. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. masterorganicchemistry.com

A study on the iron-catalyzed reductive amination of ketones and aldehydes has demonstrated the conversion of a naphthalene-based ketone, which proceeded smoothly to the corresponding primary amine. d-nb.info This highlights the feasibility of applying reductive amination to naphthyl-substituted substrates. The reaction conditions for such transformations are generally mild, making reductive amination an attractive strategy. wikipedia.org

Biocatalytic reductive amination using enzymes such as transaminases is also an emerging approach for the synthesis of chiral amines and amino alcohols, offering high selectivity and sustainability. nih.gov

Table 4: Reductive Amination of Ketones to Primary Amines

| Ketone | Nitrogen Source | Catalyst | Reducing Agent | Product |

| Acetophenone | Aqueous ammonia | Fe/(N)SiC | H₂ | 1-Phenylethanamine |

| Naphthalene-based ketone | Aqueous ammonia | Fe/(N)SiC | H₂ | Naphthyl-substituted primary amine |

| Aliphatic ketones | Aqueous ammonia | Fe/(N)SiC | H₂ | Corresponding primary amines |

Asymmetric Synthesis Approaches for Enantiopure β-Amino-1-naphthalenepropanol

Catalytic Asymmetric Hydrogenation Methodologies

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds, including chiral amines and alcohols. This approach is highly relevant for the preparation of enantiopure β-Amino-1-naphthalenepropanol, which is crucial for its potential applications in pharmaceuticals. The asymmetric hydrogenation of prochiral enamides or β-amino ketones are common strategies to access chiral β-amino compounds.

The asymmetric hydrogenation of enamides, catalyzed by chiral transition metal complexes, typically rhodium or iridium-based catalysts, can provide access to chiral amines with high enantioselectivity. For the synthesis of enantiopure β-Amino-1-naphthalenepropanol, a suitable enamide precursor bearing a 1-naphthyl group would be required. The hydrogenation of this substrate in the presence of a chiral catalyst would yield the desired enantiomer of the target compound. Rh-catalyzed asymmetric hydrogenation of 3-amino-4-aryl disubstituted maleimides has been shown to produce chiral 3-amino dihydrocoumarins with excellent enantioselectivities (up to 99.7% ee). researchgate.net

Alternatively, the asymmetric hydrogenation of β-aminoketones can be employed. This involves the enantioselective reduction of the ketone functionality of a β-aminoketone precursor. A process for the asymmetric hydrogenation of β-amino ketones using transition metal complexes of chiral bidentate phosphines as catalysts has been reported. researchgate.net The application of such a methodology to a β-aminoketone with a 1-naphthyl substituent would be a direct route to enantiopure β-Amino-1-naphthalenepropanol. The synthesis of (S)-(-)-3-methylamino-1-(2-thienyl)-1-propanol, an intermediate for duloxetine, has been achieved via asymmetric synthesis, highlighting the applicability of these methods to structurally related compounds. researchgate.net

Table 5: Catalysts for Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| 3-Amino-4-aryl disubstituted maleimides | BridgePhos-Rh | Chiral 3-amino dihydrocoumarins | up to 99.7% |

| β-Amino ketones | Transition metal complexes of chiral bidentate phosphines | Chiral β-amino alcohols | High |

| Enamides | N,P-Iridium complexes | Chiral amides | up to 99% |

Asymmetric Mannich Reaction Applications and Variants

The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which are valuable precursors to β-amino alcohols like β-amino-1-naphthalenepropanol. nih.gov Asymmetric versions of this reaction are crucial for establishing the desired stereochemistry.

Organocatalysis has emerged as a powerful tool in asymmetric Mannich reactions. For instance, proline and its derivatives have been successfully employed to catalyze the reaction between immobilized aldehydes, soluble ketones, and anilines. nih.gov This solid-phase approach allows for the construction of diverse compound libraries. nih.gov Cinchonine-derived bifunctional thiourea (B124793) catalysts have also been shown to be effective in the decarboxylative Mannich reaction of β-keto acids, producing β-amino ketones in excellent yields and with moderate to good enantioselectivities. beilstein-journals.org

Metal-based catalysts also play a significant role. Dinuclear zinc complexes have been utilized in direct catalytic asymmetric Mannich-type reactions of α-hydroxyketones with imines to generate either anti- or syn-β-amino alcohols with high stereoselectivity. nih.gov These reactions can proceed with both non-enolizable and α-enolizable imines, expanding the scope of the methodology. nih.gov

| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Proline | Immobilized benzaldehyde, hydroxyacetone, anilines | β-Amino ketone | High | 96% to 54% ee (syn product favored) nih.gov |

| Cinchonine-derived thiourea | β-Keto acids, aldimines | β-Amino ketone | Excellent | Moderate to good beilstein-journals.org |

| Dinuclear zinc complex | α-Hydroxyketones, Dpp-imines/Boc-imines | anti-/syn-β-Amino alcohol | Good | Excellent ee nih.gov |

Asymmetric Conjugate Addition Strategies

Asymmetric conjugate addition reactions represent another key strategy for the synthesis of chiral β-amino acid derivatives, which can be further transformed into compounds like β-amino-1-naphthalenepropanol. nih.gov This method typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Copper-catalyzed reactions have shown significant promise in this area. The use of a chiral ligand can control the regioselectivity of hydrocupration, leading to the formation of a β-cuprated species that can then react with an electrophilic aminating reagent. nih.gov This approach allows for the direct synthesis of enantioenriched β-amino acid derivatives. nih.gov

Organocatalytic Michael additions are also prevalent. For example, chiral secondary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, a key step in the synthesis of various natural products. mdpi.com Similarly, proline-catalyzed asymmetric Michael additions of aldehydes to nitroolefins have been utilized to produce β-substituted GABA derivatives. mdpi.com

Chiral Auxiliary and Chiral Ligand-Mediated Syntheses

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. Pseudoephedrine has been a widely used chiral auxiliary for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, ketones, and alcohols. harvard.edu More recently, (1S,2S)- and (1R,2R)-2-methylamino-1,2-diphenylethanol (pseudoephenamine) have been introduced as practical alternatives with several advantages, including fewer regulatory restrictions and improved diastereoselectivities in certain reactions. harvard.edu

Chiral ligands are essential components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical course of the reaction. rsc.org Chiral β-aminophosphine derivatives are a notable class of ligands that have been employed in various metal-catalyzed transformations, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity. rsc.org

| Approach | Key Component | Application | Outcome |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity harvard.edu |

| Chiral Ligand | Chiral β-aminophosphines | Metal-catalyzed reactions | High enantioselectivities rsc.org |

Photoredox-Catalyzed Asymmetric Transformations

Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis of complex organic molecules, including chiral amino acid derivatives. nih.govrsc.org This approach utilizes photocatalysts that, upon irradiation with visible light, can initiate single-electron transfer processes to generate radical intermediates.

One application is the decarboxylative coupling of activated carboxylic acids with olefins. nih.gov For instance, derivatives of aspartic and glutamic acid can be used as chiral radical precursors, which then add to α,β-unsaturated ketones, esters, and amides to form new carbon-carbon bonds while retaining the original stereochemistry. nih.gov

Another strategy involves the stereoselective addition of C-centered radicals to chiral imines. A protocol using an organic acridinium-based photocatalyst has been developed for the reaction of a chiral glyoxylate-derived N-sulfinyl imine with carboxylic acids, providing a convenient route to unnatural α-amino acids. rsc.org Furthermore, a metal-free, energy-transfer-enabled intermolecular aminocarboxylation of alkenes and (hetero)arenes has been developed using a bifunctional oxime oxalate ester to generate both C-centered ester and N-centered iminyl radicals simultaneously. nih.gov

Green Chemistry Principles in β-Amino-1-naphthalenepropanol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. This includes the use of safer solvents, reducing waste, and employing catalytic methods.

Solvent-Free Reaction Conditions and Processes

Conducting reactions without a solvent offers significant environmental and economic advantages by reducing waste, lowering costs, and increasing operational safety. researchgate.net For example, the synthesis of β-enamino trihalomethyl ketones has been achieved in high yields through the solvent-free reaction of 1,1,1-trihalo-4-alkoxy-3-alken-2-ones with primary and secondary amines at room temperature. researchgate.net This approach demonstrates the potential for developing more sustainable synthetic routes.

Utilization of Green Solvents (e.g., water, acetone, ethanol)

When a solvent is necessary, the use of environmentally benign or "green" solvents is a key aspect of sustainable chemistry. nih.govresearchgate.net Water is considered one of the most widely adopted green solvents. arkat-usa.org Its use has been demonstrated in the synthesis of various heterocyclic compounds, often leading to higher yields and shorter reaction times compared to traditional organic solvents. arkat-usa.org

Bio-based solvents, such as those derived from biomass, are also gaining attention as alternatives to petroleum-derived solvents. researchgate.net Solvents like 2-methyltetrahydrofuran and ethyl lactate are examples of such alternatives. arkat-usa.org The selection of a solvent for a particular process, such as solid-phase peptide synthesis (SPPS), is critical, and research is ongoing to find greener alternatives to commonly used but hazardous solvents like DMF and NMP. lu.se N-butylpyrrolidinone (NBP) has shown promise as a replacement for DMF in SPPS, demonstrating good resin swelling capacity and the ability to dissolve necessary reagents. lu.se

| Green Chemistry Approach | Example Application | Advantages |

| Solvent-Free Reaction | Synthesis of β-enamino trihalomethyl ketones | Reduced waste, lower cost, increased safety researchgate.net |

| Green Solvents (Water) | Synthesis of heterocyclic compounds | Higher yields, shorter reaction times, environmentally friendly arkat-usa.org |

| Green Solvents (N-butylpyrrolidinone) | Solid-Phase Peptide Synthesis | Replacement for hazardous solvents like DMF lu.se |

Atom-Economy and Waste Minimization Strategies

The concept of atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. taylorandfrancis.comjocpr.com In the synthesis of β-Amino-1-naphthalenepropanol and its derivatives, several strategies are employed to enhance atom economy and reduce waste generation.

One of the primary approaches is the utilization of addition reactions, which are inherently atom-economical as they involve the combination of two or more molecules to form a single, larger molecule with no byproducts. rsc.org For instance, the synthesis of β-amino alcohols can be designed to proceed through pathways that maximize the incorporation of all atoms from the starting materials into the desired product.

The choice of synthetic route also plays a crucial role. Comparing different synthetic pathways for a target molecule can reveal significant differences in atom economy. For example, a synthesis that relies on rearrangement reactions, which are intramolecular processes, will have a high atom economy as no atoms are lost. nih.gov

To quantify the efficiency of a synthetic process beyond just percentage yield, metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI) are used. The E-factor represents the ratio of the mass of waste to the mass of the desired product, while PMI considers the total mass of all materials used in a process (water, solvents, reagents, etc.) relative to the mass of the final product. Striving for lower E-factors and PMIs is a critical aspect of waste minimization in the synthesis of β-Amino-1-naphthalenepropanol and its derivatives.

| Reaction Type | General Transformation | Theoretical Atom Economy (%) | Example |

|---|---|---|---|

| Addition | A + B → C | 100 | Diels-Alder Reaction |

| Rearrangement | A → B | 100 | Beckmann Rearrangement |

| Substitution | A-B + C → A-C + B | <100 | Williamson Ether Synthesis |

| Elimination | A-B → A + B | <100 | Hofmann Elimination |

Development of Environmentally Benign Catalytic Systems

The use of catalysts is a fundamental strategy for developing environmentally friendly synthetic methodologies. Catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a greener chemical process. The development of environmentally benign catalytic systems for the synthesis of β-Amino-1-naphthalenepropanol and its derivatives focuses on several key areas.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. Lipases, for example, have been successfully employed in the synthesis of β-amino alcohols. researchgate.net The use of biocatalysts like Aspergillus Oryzae lipase, in conjunction with phase transfer catalysts, allows for the one-pot synthesis of β-amino alcohol derivatives from phenols, epichlorohydrin, and amines in an environmentally friendly manner. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their easy recovery and reuse. This is a significant advantage over homogeneous catalysts, which can be difficult to remove. Supported heteropoly acids (HPAs) on materials like zirconia are examples of thermally stable and reusable solid acid catalysts that can be used in various organic transformations. researchgate.net

Green Catalysts from Renewable Sources: A novel and sustainable approach is the development of catalysts from renewable resources. For instance, fruit waste, such as kinnow peel, has been utilized to create an "eco-catalyst" for the ring-opening of epoxides with aromatic amines to synthesize β-amino alcohols. nih.gov This approach not only provides an effective catalyst but also addresses the issue of waste management. nih.gov

Catalyst-Free and Solvent-Free Conditions: In some cases, it is possible to conduct reactions under catalyst-free and solvent-free conditions, which represents an ideal green chemistry scenario. "Grindstone chemistry," a solvent-free method involving the grinding of solid reactants, has been successfully applied to the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This method is energy-efficient and generates minimal waste. ijcmas.com

| Catalyst Type | Example | Application in β-Amino Alcohol Synthesis | Advantages |

|---|---|---|---|

| Biocatalyst | Lipase from Aspergillus oryzae | One-pot synthesis from phenols, epichlorohydrin, and amines researchgate.net | High selectivity, mild reaction conditions, biodegradable |

| Heterogeneous Catalyst | Silicotungstic acid on Zirconia | Various organic transformations including alkylation and acylation researchgate.net | Easy separation and recyclability, thermal stability |

| Green Catalyst | Kinnow peel powder | Ring-opening of epoxides with amines nih.gov | Renewable source, low cost, waste valorization nih.gov |

Derivatization Strategies and Functionalization of β-Amino-1-naphthalenepropanol

β-Amino-1-naphthalenepropanol serves as a valuable scaffold that can be further functionalized to generate a diverse range of derivatives with potential applications in various fields of chemistry.

Synthesis of β-Amino Acid Derivatives

β-Amino acids are important building blocks for the synthesis of peptidomimetics, natural products, and pharmaceuticals due to their increased metabolic stability compared to their α-amino acid counterparts. nih.govresearchgate.net Several synthetic strategies can be employed to convert β-Amino-1-naphthalenepropanol into its corresponding β-amino acid derivatives.

One common approach involves the oxidation of the primary alcohol functionality of β-Amino-1-naphthalenepropanol to a carboxylic acid. This transformation can be achieved using various oxidizing agents, with a focus on green oxidants to minimize environmental impact.

Another strategy involves the use of modern synthetic methodologies that allow for the direct synthesis of β-amino acid derivatives from simpler starting materials. These methods include:

Palladium-catalyzed aminocarbonylation of alkenes: This method allows for the intermolecular aminocarbonylation of alkenes to produce N-protected β-amino acid derivatives. illinois.edu

Nickel-catalyzed carboxylation of aziridines: This approach provides an alternative route to β-amino acids with a broad functional group tolerance. illinois.edu

Photochemical single-step synthesis: A metal-free, energy-transfer-enabled intermolecular aminocarboxylation reaction can install both amine and ester functionalities into alkenes or (hetero)arenes in a single step. nih.gov

These methods offer more facile and efficient routes to β-amino acid derivatives, often requiring fewer synthetic steps and utilizing simpler building blocks. nih.govillinois.edu

Transformations to β-Amino Ketones and Related Carbonyl Compounds

β-Amino ketones are versatile intermediates in organic synthesis and are found in the core structure of several pharmaceuticals. nih.gov The transformation of β-Amino-1-naphthalenepropanol to a β-amino ketone derivative can be achieved through the oxidation of the secondary alcohol group to a ketone.

The Mannich reaction is a classic and powerful method for the synthesis of β-amino ketones. nih.govorganic-chemistry.org This three-component reaction typically involves an aldehyde, a primary or secondary amine, and a ketone. While not a direct transformation of β-Amino-1-naphthalenepropanol itself, understanding the synthesis of β-amino ketones is crucial for designing derivatives. Modern variations of the Mannich reaction often employ catalysts to improve efficiency and stereoselectivity. nih.gov For instance, bismuth triflate and zinc tetrafluoroborate have been used to catalyze Mannich-type reactions. organic-chemistry.org

Preparation of Chiral Amines and Diamine Scaffolds

Chiral amines and diamines are important ligands in asymmetric catalysis and are present in many bioactive molecules. β-Amino-1-naphthalenepropanol, being a chiral molecule, is an excellent starting material for the preparation of other chiral amines and diamines.

The amino group of β-Amino-1-naphthalenepropanol can be further derivatized through reactions such as reductive amination. For example, reaction with an aldehyde or ketone followed by reduction can introduce a new substituent on the nitrogen atom, leading to a variety of chiral secondary or tertiary amines.

The synthesis of chiral diamines can be achieved by introducing a second amino group into the molecule. This could be accomplished through a multi-step sequence involving, for example, the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an amine or an azide (B81097) which is subsequently reduced. The synthesis of chiral long-chain diamines and tetramines has been reported starting from natural α-amino acids, and similar strategies could be adapted for β-Amino-1-naphthalenepropanol. nih.gov

Incorporation into Complex Organic Molecules and Frameworks

The functional groups present in β-Amino-1-naphthalenepropanol and its derivatives, namely the amino and hydroxyl (or carboxyl or carbonyl) groups, allow for their incorporation into more complex molecular architectures.

Peptide Synthesis: β-Amino acid derivatives of β-Amino-1-naphthalenepropanol can be incorporated into peptide chains to create peptidomimetics with enhanced proteolytic stability. nih.gov The incorporation of β-amino acids can be achieved using standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS). nih.gov

Polymer Synthesis: The diaminoalcohol derivatives of β-Amino-1-naphthalenepropanol can be used as monomers for the synthesis of various polymers, including epoxy thermosets. rsc.org

Biomolecule Synthesis: There is growing interest in the ribosomal incorporation of non-canonical amino acids, including β-amino acids, into proteins to create novel functionalities. nih.govnih.gov While challenging, this approach could potentially allow for the site-specific incorporation of β-Amino-1-naphthalenepropanol derivatives into proteins, opening up new avenues in protein engineering and biomaterial development.

Catalysis in β Amino 1 Naphthalenepropanol Chemistry

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. The use of small organic molecules as catalysts provides a versatile and often more sustainable approach to the synthesis of complex chiral molecules.

Chiral Brønsted Acid Catalysis in Multicomponent Reactions

Chiral Brønsted acids, particularly those derived from phosphoric acid, have proven to be highly effective catalysts for a variety of asymmetric transformations, including multicomponent reactions for the synthesis of β-amino carbonyl compounds. nih.govnih.gov These catalysts function by activating imines towards nucleophilic attack through hydrogen bonding, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

In the context of synthesizing precursors to β-Amino-1-naphthalenepropanol, a three-component Mannich reaction involving 1-naphthaldehyde (B104281), an amine, and a ketone (such as acetone) represents a direct approach to the corresponding β-amino ketone. The use of a chiral phosphoric acid catalyst can facilitate the enantioselective addition of the ketone-derived enol to the in situ-formed imine. researchgate.net While direct studies on the synthesis of 3-amino-1-(naphthalen-1-yl)propan-1-one using this method are not extensively detailed in the available literature, the general applicability of this methodology to aromatic aldehydes suggests its potential.

Key parameters influencing the success of these reactions include the steric and electronic properties of the catalyst, the nature of the amine and ketone components, and the reaction conditions. For instance, bulky substituents on the 3,3'-positions of the BINOL-derived phosphoric acid backbone are often crucial for achieving high levels of enantioselectivity.

Thiamine (B1217682) Hydrochloride and Other Organocatalysts in Mannich-type Reactions

Thiamine hydrochloride (Vitamin B1) has been recognized as a biocompatible and environmentally friendly organocatalyst for various organic transformations. rsc.orgnih.gov In the context of Mannich-type reactions, thiamine hydrochloride can act as a catalyst for the condensation of an aldehyde, an amine, and a ketone to form a β-amino ketone. While specific applications to the synthesis of 3-amino-1-(naphthalen-1-yl)propan-1-one are not widely reported, the general mechanism involves the in situ formation of an N-heterocyclic carbene (NHC) from thiamine, which can then participate in the catalytic cycle.

Other organocatalysts have also been employed in Mannich-type reactions to produce β-amino ketones. These reactions are fundamental for accessing the precursors to β-amino alcohols. The general reaction is a three-component condensation of a ketone, an aldehyde, and an amine.

Amino Acid-Derived Organic Catalysts

Amino acids and their derivatives, particularly L-proline, have been extensively used as organocatalysts in asymmetric reactions. 20.210.105 Proline catalyzes the Mannich reaction by forming a nucleophilic enamine intermediate with the ketone donor, which then adds to the imine electrophile in a stereocontrolled manner. nih.govlibretexts.org This methodology has been successfully applied to a wide range of substrates, including aromatic aldehydes.

The synthesis of β-naphthalenyl-β-amino ketones, precursors to β-Amino-1-naphthalenepropanol, can be envisioned through a proline-catalyzed Mannich reaction between 1-naphthaldehyde, an amine, and a ketone. The stereochemical outcome of the reaction is determined by the transition state assembly, where the carboxylic acid group of proline plays a crucial role in activating the imine and orienting the reactants.

| Catalyst | Aldehyde | Amine | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| L-Proline | Aromatic Aldehydes | p-Anisidine | Acetone | High syn-selectivity | >90% |

| L-Proline | N-Boc-imines | - | Acetaldehyde | - | High |

This table presents typical results for proline-catalyzed Mannich reactions with aromatic aldehydes, illustrating the potential for synthesizing precursors to β-Amino-1-naphthalenepropanol.

Bifunctional Organocatalytic Systems

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or a hydrogen-bond donor and a Lewis base functionality within the same molecule, have shown remarkable activity and selectivity in various asymmetric reactions. rsc.org Thiourea-based bifunctional catalysts are particularly effective in Mannich-type reactions. organic-chemistry.orgnih.govsemanticscholar.orgrsc.org

In the synthesis of β-amino ketones, the thiourea (B124793) moiety activates the imine electrophile through hydrogen bonding, while the basic amine group deprotonates the ketone to form the enolate nucleophile. This dual activation brings the reactants into close proximity within a chiral environment, leading to high stereoselectivity. The application of chiral bifunctional thiourea catalysts to the Mannich reaction of 1-naphthaldehyde would provide an efficient route to enantiomerically enriched 3-amino-1-(naphthalen-1-yl)propan-1-one.

Transition Metal Catalysis

Transition metal catalysis offers a powerful and efficient means for the asymmetric synthesis of chiral molecules, including β-amino alcohols. Hydrogenation reactions, in particular, are a cornerstone of this approach.

Ruthenium- and Rhodium-Based Catalysts for Hydrogenation

The asymmetric hydrogenation of β-amino ketones or their corresponding enamines is a highly effective method for the synthesis of chiral β-amino alcohols like β-Amino-1-naphthalenepropanol. nih.gov Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) ligands are the most commonly used catalysts for these transformations. rsc.orgrsc.org

The precursor, 3-amino-1-(naphthalen-1-yl)propan-1-one, can be stereoselectively reduced to β-Amino-1-naphthalenepropanol using a variety of chiral Ru and Rh catalysts. The choice of ligand is critical for achieving high enantioselectivity, with bidentate phosphine ligands such as BINAP and its derivatives being particularly successful.

Similarly, the asymmetric hydrogenation of the corresponding enamine, derived from the β-amino ketone, provides another route to the target molecule. Rhodium complexes with chiral diphosphine ligands have been shown to be highly effective for the hydrogenation of enamines. researchgate.netrsc.org

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Ru-BINAP | Aromatic Ketones | (S) or (R) | >95% |

| Rh-DuanPhos | β-Amino Ketones | (S) or (R) | >99% |

| Rh-Bisphosphine | Enamides | (S) or (R) | 88-96% |

This table summarizes typical results for Ru- and Rh-catalyzed asymmetric hydrogenations of relevant substrates, indicating the potential for the stereoselective synthesis of β-Amino-1-naphthalenepropanol.

The diastereoselective hydrogenation of β-hydroxy enamines can also be employed to synthesize 1,3-amino alcohols, offering another synthetic strategy. nih.gov

Palladium-Catalyzed Reactions, including Allylic Substitutions

Palladium catalysis stands as a cornerstone of modern organic synthesis, with palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, being a particularly powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the reaction of a nucleophile with an allylic substrate, such as an allylic acetate (B1210297) or carbonate, in the presence of a palladium(0) catalyst. The mechanism proceeds through a characteristic π-allylpalladium intermediate. The stereochemical outcome of the reaction can often be controlled by the use of chiral ligands, making it a valuable method for asymmetric synthesis. wikipedia.orgnih.gov

The versatility of the Tsuji-Trost reaction is demonstrated in its application to the synthesis of chiral amino acids and their derivatives. In this context, derivatives of β-Amino-1-naphthalenepropanol can serve as chiral ligands, influencing the enantioselectivity of the transformation. The foundational mechanism involves the coordination of the palladium(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a η³-π-allylpalladium(II) complex. organic-chemistry.org Subsequently, a nucleophile attacks this complex, typically at one of the termini of the allyl system, to afford the product and regenerate the palladium(0) catalyst.

Research in this area has explored a variety of chiral ligands to induce enantioselectivity. While a broad range of phosphine, nitrogen, and mixed donor ligands have been investigated, the development of new ligand scaffolds remains an active area of research. For instance, in the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of 2-imidazolo-substituted enol carbonates, a range of highly enantioenriched 2-acylimidazoles have been synthesized. nih.gov One notable example involves a substrate bearing a naphthalen-2-ylmethoxy group, which achieved high enantioselectivity under phase-transfer catalysis using chiral cinchonidinium catalysts. nih.gov

The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is influenced by both electronic and steric factors of the substrate and the nucleophile. organic-chemistry.org In the case of 1,2,3-trisubstituted allylic substrates, the regioselectivity can be less predictable, and the nature of the substituent at the 2-position of the allyl fragment can significantly influence the outcome of the reaction. rsc.org

Copper-Catalyzed 1,4-Additions

Copper-catalyzed 1,4-additions, also known as conjugate additions or Michael additions, are fundamental carbon-carbon bond-forming reactions in organic synthesis. These reactions involve the addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. The use of chiral ligands in conjunction with copper catalysts has enabled highly enantioselective versions of this transformation, providing access to a wide array of chiral building blocks. Derivatives of β-Amino-1-naphthalenepropanol have the potential to serve as effective chiral ligands in these reactions, owing to their defined stereochemistry and the presence of both amino and hydroxyl coordinating groups.

In a typical copper-catalyzed conjugate addition, a copper(I) or copper(II) salt is used as a precatalyst, which, in the presence of a chiral ligand and an organometallic nucleophile (e.g., an organozinc or Grignard reagent), forms a chiral copper complex. This complex then activates the α,β-unsaturated substrate towards nucleophilic attack. The enantioselectivity of the reaction is determined by the ability of the chiral ligand to create a chiral environment around the copper center, thereby directing the approach of the nucleophile to one of the prochiral faces of the Michael acceptor.

Research has demonstrated the efficacy of various chiral ligands in copper-catalyzed conjugate additions. For instance, new amino acid-based modular chiral ligands have been synthesized and successfully employed in the asymmetric conjugate addition of diethylzinc (B1219324) to cyclic enones, achieving enantiomeric excesses (ee) of up to 72%. nih.gov Chiral α-aminophosphonates have also been utilized as ligands in the copper-catalyzed asymmetric oxidative coupling of 2-naphthols. researchgate.net Furthermore, axially chiral phenanthroline ligands bearing BINOL units have been shown to promote the copper-catalyzed enantioselective arylation of 2-azonaphthalenes with arylboronic acids, affording biaryl compounds with high enantiomeric ratios. thieme-connect.de

The development of novel ligands is crucial for expanding the scope and improving the efficiency of these reactions. The structural features of β-Amino-1-naphthalenepropanol, with its rigid naphthalene (B1677914) backbone and vicinal amino and hydroxyl groups, make its derivatives promising candidates for the design of new chiral ligands for copper-catalyzed 1,4-additions.

Iridium-Catalyzed Transformations

Iridium catalysis has emerged as a powerful tool in asymmetric synthesis, particularly in the realm of hydrogenation and transfer hydrogenation reactions. Chiral iridium complexes, often featuring bidentate or tridentate ligands, can effectively catalyze the reduction of a wide range of prochiral substrates, including ketones, imines, and alkenes, with high levels of enantioselectivity. The structural and electronic properties of β-Amino-1-naphthalenepropanol derivatives make them attractive candidates for the development of new chiral ligands for iridium-catalyzed transformations.

Asymmetric transfer hydrogenation (ATH) is a notable application of iridium catalysis, where a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of molecular hydrogen. This technique offers practical advantages in terms of operational simplicity. Chiral NNP ligands derived from cinchona alkaloids, when combined with an iridium precursor like [Ir(COD)Cl]₂, have been shown to generate highly active and enantioselective catalysts for the ATH of aromatic ketones, producing valuable chiral alcohols with up to 99% ee. rsc.org

Beyond transfer hydrogenation, iridium catalysts are also highly effective for the asymmetric hydrogenation of unfunctionalized alkenes and other challenging substrates. nih.govdoaj.orgchimia.chcore.ac.uk The development of new ligand architectures is a continuous effort in this field to address limitations in substrate scope and to enhance catalytic activity and selectivity. The rigid backbone and the presence of both nitrogen and oxygen donor atoms in β-Amino-1-naphthalenepropanol suggest that its derivatives could form stable and effective chiral complexes with iridium for a variety of asymmetric transformations.

Zirconium and Scandium Catalysis in Stereoselective Reactions

Zirconium and scandium catalysts, often in the form of their triflates or complexes with chiral ligands, have demonstrated significant utility in a variety of stereoselective transformations. These Lewis acidic metals can activate substrates towards nucleophilic attack and, when coordinated to a chiral ligand, can create a chiral environment that directs the stereochemical outcome of the reaction.

Scandium triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has been employed in the synthesis of β-amino alcohols through the regioselective ring-opening of epoxides with amines. researchgate.netscispace.com This reaction proceeds efficiently under solvent-free conditions, highlighting the catalytic prowess of scandium. For asymmetric variants of such reactions, chiral ligands are essential. For instance, a chiral scandium catalyst has been developed for the highly enantioselective Michael reaction of β-ketoesters with α,β-unsaturated ketones. scilit.com

Zirconium-based catalysts have also been successfully applied in asymmetric synthesis. A notable example is the zirconium-catalyzed asymmetric Kabachnik–Fields reaction for the synthesis of α-aminophosphonates. nih.govrsc.org In this three-component reaction of aldehydes, anilines, and phosphites, a catalyst prepared from zirconium tetraisopropoxide and a chiral VANOL ligand afforded the products in high yields and with excellent enantioselectivities for both aromatic and aliphatic aldehydes. nih.govrsc.org The development of new chiral ligands is key to expanding the scope of zirconium- and scandium-catalyzed asymmetric reactions. The structural motifs present in β-Amino-1-naphthalenepropanol make its derivatives potential candidates for the design of such ligands.

Biocatalysis

Enzyme-Catalyzed Asymmetric Synthesis (e.g., Transaminases, Phenylalanine Ammonia (B1221849) Lyases)

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. Enzymes such as transaminases and phenylalanine ammonia lyases are particularly relevant for the asymmetric synthesis of amino compounds, including β-amino alcohols like β-Amino-1-naphthalenepropanol.

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. diva-portal.org This enzymatic transformation can be employed for the asymmetric synthesis of chiral amines from prochiral ketones. The stereoselectivity of the reaction is dictated by the inherent chirality of the enzyme's active site. Both (R)- and (S)-selective transaminases are known, allowing for access to either enantiomer of the target amine. The synthesis of drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using (R)-transaminases, demonstrating the utility of this approach for preparing pharmaceutically relevant compounds. nih.gov By engineering the binding pocket and access tunnel of ω-transaminases, their substrate scope and catalytic efficiency can be enhanced for the synthesis of bulky chiral amines. rsc.org

Phenylalanine Ammonia Lyases (PALs) catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. wikipedia.org The reverse reaction, the addition of ammonia to a carbon-carbon double bond, can be harnessed for the asymmetric synthesis of amino acids. turner-biocatalysis.com While the natural substrate is phenylalanine, engineered PALs have been developed to accept a broader range of substrates, enabling the synthesis of various unnatural amino acids. nih.gov This enzymatic hydroamination is a highly atom-economical method for installing an amino group with high stereocontrol. The application of PALs for the synthesis of β-amino alcohols would likely involve a multi-step enzymatic cascade. For instance, a PAL could be used to synthesize a chiral amino acid, which could then be converted to the corresponding amino alcohol via a carboxylate reductase and an alcohol dehydrogenase.

Multienzyme cascades are a growing area of interest, allowing for the synthesis of complex molecules in a one-pot fashion. For example, enantiopure 1,2-amino alcohols have been synthesized from L-phenylalanine through a divergent enzymatic cascade. nih.gov This approach highlights the potential for combining the catalytic activities of different enzymes to achieve efficient and selective syntheses of valuable chiral building blocks.

Biomimetic Catalytic Approaches

Biomimetic catalysis seeks to emulate the principles of enzymatic catalysis using small, synthetically accessible molecules. This approach aims to achieve the high efficiency and selectivity of enzymes while offering greater operational simplicity and broader substrate scope. The synthesis of chiral β-amino alcohols, such as β-Amino-1-naphthalenepropanol, can be approached through various biomimetic strategies that draw inspiration from natural biosynthetic pathways.

One such strategy is the development of artificial enzymes or enzyme mimics. For example, the synthesis of β-carboline alkaloids has been achieved through a biomimetic approach starting from tryptophan and another amino acid. scilit.com This one-pot protocol mimics the sequential enzymatic reactions of decarboxylation, deamination, Pictet-Spengler reaction, and oxidation.

Another biomimetic approach involves the design of small molecule catalysts that mimic the function of specific enzymes. For instance, the enantioselective synthesis of β,β-difluoro-α-amino acid derivatives has been accomplished through a biomimetic nih.govfrontiersin.org-proton shift of a β,β-difluoro-α-imino amide, catalyzed by a chiral quinine (B1679958) derivative. rsc.org This reaction mimics the proton transfer steps often observed in enzymatic catalysis.

The synthesis of peptides on a prebiotic Earth is another area where biomimetic principles are being explored. Inspired by biosynthetic peptides, researchers are investigating the chiral recognition properties of adenylate amidates in prebiotic peptide formation, which could shed light on the origins of homochirality in nature. mdpi.com

For the synthesis of chiral β-amino alcohols, a biomimetic approach might involve the design of a catalyst that can facilitate a stereoselective aldol-type reaction between an enolate equivalent and an imine, mimicking the action of an aldolase. The development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines represents a step in this direction, providing a modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn

Heterogeneous Biocatalysis for Amino Acid Transformations

Biocatalysis has become a powerful and environmentally benign alternative to conventional chemical synthesis for producing optically pure compounds like chiral amino alcohols. nih.govnih.gov Enzymes such as transaminases, amine dehydrogenases, dioxygenases, and lyases offer high selectivity under mild reaction conditions. nih.govfrontiersin.org

Heterogeneous biocatalysis, where the enzyme is immobilized on a solid support or used as a whole-cell catalyst, simplifies product purification and enhances catalyst stability and reusability. In the synthesis of chiral amino alcohols, multi-enzyme cascades within a single whole-cell biocatalyst can perform sequential reactions, increasing efficiency and space-time yields. ucl.ac.uk For instance, a de novo designed pathway in Escherichia coli combining transketolase (TK) and transaminase (TAm) has been used to synthesize chiral amino alcohols from simple achiral substrates. ucl.ac.uk

Recent advancements have focused on engineering enzymes to broaden their substrate scope and improve catalytic efficiency. Amine dehydrogenases (AmDHs), for example, have been engineered for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.orgacs.org One notable application was the preparation of a key intermediate for the antituberculosis pharmaceutical ethambutol. acs.org Similarly, enzymatic cascades involving dioxygenases and decarboxylases have been developed to synthesize chiral β- and γ-amino alcohols from L-lysine, demonstrating the power of biocatalysis to perform challenging C-H oxidation and decarboxylation steps with high regio- and diastereoselectivity. nih.gov

Table 1: Examples of Biocatalytic Systems for Chiral Amino Alcohol Synthesis

| Enzyme System | Reaction Type | Substrate Example | Product Example | Key Findings |

| Transketolase (TK) & Transaminase (TAm) Cascade | Asymmetric C-C bond formation & Amination | Glycolaldehyde & β-Hydroxypyruvate | 2-amino-1,3,4-butanetriol (ABT) | Achieved full conversion in a continuous-flow microreactor system by overcoming inhibitory effects. nih.govucl.ac.uk |

| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy ketones | (S)-configured vicinal amino alcohols | Enabled synthesis with up to 99% conversion and >99% ee. acs.org |

| Dioxygenase & Decarboxylase Cascade | C-H Hydroxylation & Decarboxylation | L-lysine | Chiral β- and γ-amino alcohols | Achieved high yields (93% to >95%) and optical purity through regio- and diastereoselective reactions. nih.gov |

Novel Catalytic Systems and Methodologies

The quest for more efficient and selective synthetic methods has led to the development of novel catalytic platforms. These systems often employ unique activation modes, such as halogen-bonding or light-induced energy transfer, to achieve transformations that are difficult with traditional catalysts.

Halogen bonding, an interaction between a halogen atom and an electron-rich species, has emerged as a powerful tool in asymmetric catalysis. beilstein-journals.org Chiral halonium salts, particularly those based on binaphthyl scaffolds, have been developed as potent halogen-bond donors for asymmetric catalysis. beilstein-journals.orgbeilstein-journals.org These catalysts have proven effective in Mannich reactions for the asymmetric synthesis of β-amino cyanoesters, which are valuable precursors to chiral β-amino alcohols. beilstein-journals.orgresearchgate.net

In a representative study, a chiral bromonium salt was used at a low loading of 1 mol% for the Mannich reaction between a ketimine and a cyanoester. beilstein-journals.org The reaction yielded the corresponding β-amino cyanoester with contiguous tetrasubstituted carbon centers in excellent yield and with up to 86% enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org The strength of the halogen bond can be tuned by changing the halogen atom (iodine vs. bromine), which influences both the diastereoselectivity and enantioselectivity of the reaction. beilstein-journals.org This methodology represents the first catalytic asymmetric construction of such complex β-amino cyanoesters. beilstein-journals.orgresearchgate.net

Table 2: Performance of Chiral Halonium Salts in Asymmetric Mannich Reaction

| Catalyst Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio |

| Bromonium Salt | 1.0 | 83 | 77 | ~1:1 |

| Iodonium Salt | 1.0 | 98 | 85 (major) / 58 (minor) | 67:33 |

Data from a benchmark reaction for the synthesis of β-amino cyanoesters. beilstein-journals.org

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy has been successfully applied to the synthesis of β-amino alcohols. nih.govacs.org One approach involves the hydroxymethylation of imines, where a photocatalyst generates an α-hydroxymethyl radical that adds to the imine C=N bond. nih.gov

A particularly innovative strategy merges photoredox catalysis with other catalytic cycles. For instance, an enantioselective radical C–H amination of alcohols has been developed using a multi-catalytic system comprising an iridium photocatalyst, a chiral copper catalyst, and an acid co-catalyst. nih.govnih.gov In this process, the alcohol is transiently converted to an oxime imidate, which coordinates to the chiral copper catalyst. nih.gov The iridium photocatalyst then activates this complex via an energy transfer mechanism, generating an N-centered radical. nih.govmorressier.com This radical undergoes a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT), leading to the formation of a chiral β-radical that cyclizes to an oxazoline, which can be hydrolyzed to the desired β-amino alcohol. nih.govresearchgate.net This method provides access to a wide range of chiral β-amino alcohols from abundant alcohol starting materials. nih.gov

Table 3: Multi-Catalytic System for Enantioselective Radical C–H Amination

| Component | Role | Mechanism of Action |

| Iridium Photocatalyst | Photosensitizer | Absorbs visible light and activates the Cu-complex via triplet energy transfer. nih.gov |

| Chiral Copper Catalyst | Asymmetric Catalyst | Binds the substrate and controls the stereoselectivity of the hydrogen atom transfer (HAT) and amination steps. nih.govnih.gov |

| Imidoyl Chloride Chaperone | Radical Precursor | Converts the alcohol into a radical precursor (oxime imidate) that facilitates selective β-radical formation. nih.gov |

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce costs and eliminate toxic metal residues in products. In the context of β-amino alcohol synthesis, several effective organocatalytic and metal-free strategies have been reported.

One novel metal-free approach utilizes a two-step Smiles rearrangement to synthesize β-amino alcohols under mild conditions. acs.org This method is particularly effective for producing N-arylated amino alcohols, which are often challenging to synthesize via traditional routes. acs.orgcolab.ws The reaction proceeds with a broad substrate scope, and theoretical calculations have confirmed the proposed mechanism. acs.org

Additionally, simple primary β-amino alcohols, derived from readily available amino acids, have been shown to act as efficient organocatalysts themselves. nih.gov These catalysts have been successfully employed in the asymmetric Michael addition of β-keto esters to nitroalkenes, producing chiral adducts with high yields and excellent enantioselectivities (up to 99% ee). nih.gov The functionality of these organocatalysts stems from the presence of a basic amino group and a hydroxyl group capable of hydrogen bonding, which work in concert to activate the substrates and control the stereochemical outcome. nih.govresearchgate.net

Electrochemical synthesis offers a sustainable and powerful alternative to traditional reagent-based methods, using electrons as a traceless reagent to drive chemical transformations. acs.org This approach has been applied to the synthesis of both natural and unnatural amino acids and their derivatives.

One prominent method is the electrocatalytic reductive amination (ERA) of α-keto acids, which are often derivable from biomass. rsc.orgrsc.org Using catalysts like cuprous oxide nanowires or even metal-free ball-milled carbon nanotubes, α-keto acids can be converted to α-amino acids with high Faradaic efficiencies (up to ~90%) and formation rates. rsc.orgrsc.orgresearchgate.net The reaction typically uses ammonia or hydroxylamine (B1172632) as the nitrogen source and proceeds under ambient conditions. acs.orgresearchgate.net

Furthermore, electrochemical methods have been developed for synthesizing unnatural and β-amino alcohol derivatives. The Hofer-Moest (HM) reaction, an anodic decarboxylation process, can be used to generate transient N-acetyliminium species from N-acetylamino malonic acid monoesters, which then undergo intramolecular etherification to form cyclic amino acid derivatives. acs.orgnih.govresearchgate.netnih.gov Another strategy involves the electroreductive cross-coupling of imines with ketones at the cathode to directly form various β-amino alcohol derivatives, showcasing the versatility of electrochemical methods in constructing C-C bonds. acs.org

Table 4: Electrochemical Approaches to Amino Acid and β-Amino Alcohol Synthesis

| Electrochemical Method | Reaction Type | Substrate(s) | Product Type | Key Features |

| Electrocatalytic Reductive Amination (ERA) | Reductive Amination | α-Keto acids + NH₃/NH₂OH | α-Amino acids | High Faradaic efficiency (~90%); uses biomass-derived substrates. acs.orgrsc.org |

| Hofer-Moest (HM) Reaction | Anodic Decarboxylation-Cyclization | N-acetylamino malonic acid monoesters | Unnatural cyclic amino acids | Proceeds under constant current in an undivided cell without added base. acs.orgnih.gov |

| Electroreductive Cross-Coupling | Reductive C-C Bond Formation | Imines + Ketones | β-Amino alcohols | High atom- and step-economy; insensitive to air and moisture. acs.org |

Ligand Chemistry and Coordination Studies Involving β Amino 1 Naphthalenepropanol

β-Amino-1-naphthalenepropanol as a Ligand Precursor

The structural framework of β-Amino-1-naphthalenepropanol, featuring a bulky naphthalene (B1677914) moiety and a chiral β-amino alcohol backbone, makes it an intriguing candidate for ligand design. The amino and hydroxyl groups serve as key coordination sites, and their reactivity allows for further modification to create more complex ligand systems.

Design Principles for Ligands Derived from β-Amino Alcohols

The design of ligands derived from β-amino alcohols is guided by several key principles aimed at tailoring their properties for specific applications, particularly in asymmetric catalysis. The inherent chirality of many β-amino alcohols is a primary advantage, providing a scaffold for creating an asymmetric environment around a metal center. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on both the amino and alcohol groups.

A crucial design element is the formation of a stable five-membered chelate ring with a metal ion through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. The conformation of this chelate ring, influenced by the substituents on the β-amino alcohol backbone, plays a significant role in the stereochemical outcome of catalytic reactions. The introduction of bulky groups can create a well-defined chiral pocket, enhancing enantioselectivity. Furthermore, the electronic nature of the substituents can modulate the Lewis acidity of the metal center, thereby affecting its catalytic activity.

Synthesis of Chiral β-Aminophosphine Derivatives for Catalysis

Chiral β-aminophosphine ligands are a prominent class of ligands in asymmetric catalysis, and β-Amino-1-naphthalenepropanol serves as a potential precursor for their synthesis. The general strategy for converting a β-amino alcohol to a β-aminophosphine involves the derivatization of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide anion.

For instance, a new class of chiral amino phosphine (B1218219) ligands has been synthesized from an amino naphthol starting material, which is structurally related to β-Amino-1-naphthalenepropanol. capes.gov.br The synthesis of these ligands and their application in palladium-catalyzed asymmetric allylic substitution reactions have demonstrated high yields and enantioselectivities. capes.gov.br While direct synthesis from β-Amino-1-naphthalenepropanol is not explicitly detailed in the literature, the established synthetic routes for other chiral β-amino alcohols provide a clear pathway. The bulky naphthalene group in ligands derived from β-Amino-1-naphthalenepropanol is expected to impart significant steric hindrance, which can be advantageous in creating a highly selective chiral environment in catalytic reactions. canterbury.ac.nz

| Starting Material | Reagents | Product | Application |

| β-Amino-1-naphthalenepropanol | 1. TsCl, Pyridine; 2. KPR₂ | Chiral β-Aminophosphine Ligand | Asymmetric Catalysis |

| Amino Naphthol | 1. (R)-1-phenylethylamine, Benzaldehyde; 2. Further steps | Chiral Amino Phosphine Ligand | Pd-catalyzed allylic substitution |

Preparation of β-Amino Alcohol-Based Multidentate Ligands

The amino and hydroxyl functionalities of β-Amino-1-naphthalenepropanol can be utilized to construct multidentate ligands. These ligands can offer enhanced stability and control over the coordination geometry of metal complexes. The synthesis of such ligands can be achieved through various organic transformations.

For example, the amino group can be functionalized through reactions with aldehydes or ketones to form Schiff base ligands. Subsequent reduction of the imine bond can lead to flexible multidentate amine ligands. The hydroxyl group can also be derivatized to introduce additional coordinating moieties. The rigid and bulky naphthalene unit is a key feature that influences the steric environment around the metal center. canterbury.ac.nz The design and synthesis of multidentate ligands are crucial for developing complexes with specific catalytic or material properties.

Coordination Behavior with Metal Centers

The coordination of β-Amino-1-naphthalenepropanol and its derivatives to metal centers is dictated by the nature of the donor atoms (nitrogen and oxygen), the steric bulk of the naphthalene group, and the preferred coordination geometry of the metal ion.

Complexation with Transition Metals (e.g., Ni(II), Zn(II), Cu(II), Co(II))

β-Amino alcohols and their derivatives readily form complexes with a variety of transition metals. The deprotonated alcohol acts as a hard donor, while the amino group is a borderline donor, allowing for coordination to a range of metal ions.

Ni(II): Nickel(II) complexes with ligands derived from l-amino acids have been synthesized and characterized. nih.gov These complexes can exhibit both mononuclear and polynuclear structures. For instance, the employment of a fluorescent bridging ligand, N-naphthalidene-2-amino-5-chlorobenzoic acid, in Ni(II) cluster chemistry has led to the formation of novel Ni₁₂ and Ni₅ clusters. nih.gov The coordination geometry around the Ni(II) centers can vary, with octahedral and square planar being common.

Zn(II): Zinc(II) complexes with amino-alcohol Schiff-bases have been synthesized, revealing both five-coordinated distorted square pyramidal and trinuclear structures. researchgate.net Chiral zinc(II) complexes containing naphthalene moieties have also been reported, exhibiting distorted tetrahedral structures. researchgate.netsci-hub.se The versatile coordination geometry of Zn(II) allows for the formation of diverse complex architectures.

Cu(II): Copper(II) complexes with naphthalene-based Schiff bases have been synthesized and structurally characterized. rsc.orgrsc.org These complexes often feature a mononuclear Cu(II) center with a distorted square planar geometry. rsc.org Both mononuclear and dinuclear copper(II) complexes with naphthalene-based ligands have been shown to interact with DNA. researchgate.net

Co(II): Cobalt(II) complexes with Schiff's bases derived from 1-aminonaphthalene have been synthesized and studied. researchgate.net The coordination number in these complexes can be four or six, leading to tetrahedral or octahedral geometries, respectively. researchgate.net Supramolecular cobalt(II) complexes with triaminoguanidine-based ligands have also been reported, forming metallocycles. chemistryviews.org

The large steric hindrance from the naphthalene group in β-Amino-1-naphthalenepropanol would likely favor lower coordination numbers or lead to distorted geometries in the resulting metal complexes.

Mononuclear vs. Multinuclear Complex Formation

The formation of either mononuclear or multinuclear complexes with β-amino alcohol-derived ligands is influenced by several factors, including the ligand-to-metal ratio, the nature of the metal ion, the presence of bridging atoms in the ligand, and the reaction conditions.

In the case of simple β-amino alcohol ligands, mononuclear complexes are commonly formed where the ligand acts as a bidentate chelate to a single metal center. However, the alkoxo group of the deprotonated amino alcohol can also act as a bridging ligand between two or more metal centers, leading to the formation of multinuclear complexes. For example, a study on glycine-Schiff base copper(II) complexes showed the formation of a mononuclear hydrated structure with one ligand, while another ligand resulted in a tetranuclear anhydrous metallocyclic structure. nih.gov

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the ligand chemistry, coordination studies, or structural characterization of metal complexes involving the chemical compound β-Amino-1-naphthalenepropanol .

The performed searches, which included variations of the compound's name and its CAS number, did not yield any published research detailing the synthesis, single-crystal X-ray diffraction studies, spectroscopic analysis (NMR, IR), or self-assembly processes of metal complexes with this particular ligand.

Therefore, this article cannot be generated as per the user's specific instructions and outline due to the lack of available scientific literature on β-Amino-1-naphthalenepropanol's role as a ligand in coordination chemistry.

Mechanistic Investigations and Theoretical Studies on β Amino 1 Naphthalenepropanol Reactions

Reaction Mechanism Elucidation

In the reactions of β-amino alcohols like β-Amino-1-naphthalenepropanol, the identification of key intermediates and transition states is fundamental to understanding the reaction pathway. Intermediates are transient species that exist in a potential energy well, while transition states represent the highest energy point along the reaction coordinate between reactants, intermediates, and products.